
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air1. Pyrrole is a fundamental structure found in many natural compounds such as heme1.
Synthesis Analysis
There are several methods to synthesize pyrrole derivatives. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole2.Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. This lone pair participates in the aromatic π electron system of the pyrrole ring1.Chemical Reactions Analysis
Pyrrole is reactive due to the presence of the nitrogen atom in the ring. It can undergo electrophilic substitution reactions more easily than benzene. The most reactive position is C2, where electrophiles attack1.Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but dissolves well in most organic solvents1.Wissenschaftliche Forschungsanwendungen
Synthesis of Hybrid Molecules:
- Ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates have been used in the synthesis of hybrid molecules involving tetronic acid. This reaction leads to the formation of compounds like ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the compound's versatility in creating complex molecular structures (Kamalova et al., 2018).
Chemosensor Development:
- A new colorimetric chemosensor (Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate) (APHPES) was synthesized. This compound has significant applications in the selective detection of metal ions like Cu2+, Zn2+, and Co2+, showing a color change in response to these ions in different pH conditions. The structure was confirmed using various spectroscopic methods, and its high sensitivity towards these metal cations was demonstrated (Aysha et al., 2021).
Structural and Spectral Investigations:
- The compound has been the subject of structural and spectral investigations, focusing on its derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies utilize experimental and theoretical approaches, including spectroscopic techniques and X-ray diffraction, providing valuable insights into its structural properties and potential applications (Viveka et al., 2016).
Spiro Heterocyclization:
- The compound is used in spiro heterocyclization processes to produce various heterocyclic systems, demonstrating its utility in synthesizing novel compounds with potential pharmacological applications. This includes the formation of structures like 6-amino-3-methyl-2′-oxo-1,5′-diphenyl-5-cyano-1′,2′dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles], indicating its potential in creating bioactive molecules (Dmitriev et al., 2014).
Pharmacological Activity:
- Studies have focused on synthesizing new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological interest. This involves using derivatives of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid as N-acylating agents, highlighting its significance in the development of new pharmacologically active compounds (Bijev et al., 2003).
Safety And Hazards
Like many organic compounds, pyrrole should be handled with care. It can cause burns and eye damage, and may be harmful if inhaled1.
Zukünftige Richtungen
Pyrrole and its derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring the potential applications of pyrrole derivatives in medicine1.
Please note that this is a general analysis of pyrrole and its derivatives, not specifically “1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid”. For a detailed analysis of this specific compound, more specialized resources or databases may be needed.
Eigenschaften
IUPAC Name |
1-ethyl-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-10(2)12(14(16)17)9-13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWAEZCLYPDAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357378 |
Source


|
| Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
724744-76-7 |
Source


|
| Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
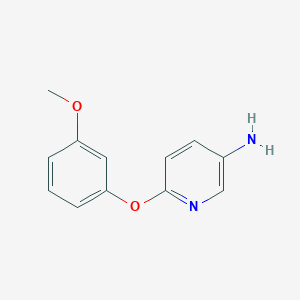




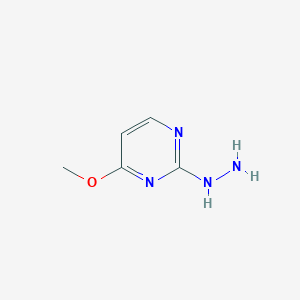

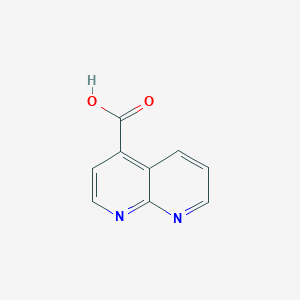
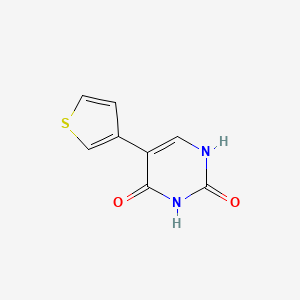

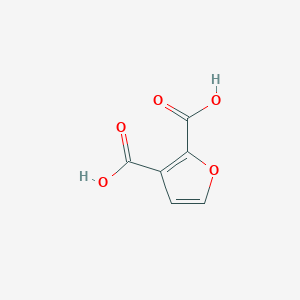
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
